2-(Cyclobutylmethyl)azetidine

Description

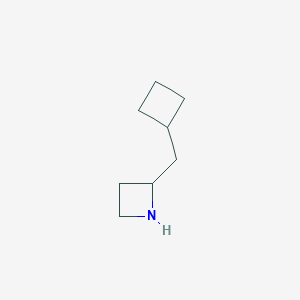

Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-(cyclobutylmethyl)azetidine |

InChI |

InChI=1S/C8H15N/c1-2-7(3-1)6-8-4-5-9-8/h7-9H,1-6H2 |

InChI Key |

VXHZILLEDLBHEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC2CCN2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclobutylmethyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant strain within the four-membered ring is the primary driver for the reactivity of the azetidine core, which can undergo cleavage under nucleophilic, electrophilic, or radical conditions. rsc.orgrsc.org These reactions are often initiated by activation of the ring, typically through protonation or derivatization of the nitrogen atom, which enhances the electrophilicity of the ring carbons. magtech.com.cn

Nucleophilic Ring Opening: Regioselectivity and Stereochemical Control

Nucleophilic ring-opening is a major reactive pathway for azetidines. magtech.com.cn For unsymmetrical azetidines like 2-(cyclobutylmethyl)azetidine, the key challenge is controlling the regioselectivity of the nucleophilic attack, which can occur at either the C2 or C4 position. The outcome is governed by a balance of steric and electronic factors. magtech.com.cnorganic-chemistry.org

Generally, for 2-alkylazetidines, sterically demanding or strong nucleophiles tend to attack the less substituted C4 position. magtech.com.cn Conversely, when the ring is activated, for instance by forming an azetidinium ion, electronic effects become more pronounced. In such cases, nucleophilic attack often occurs at the more substituted C2 position due to the stabilization of a partial positive charge at this carbon, which is adjacent to the nitrogen. Studies on other 2-substituted azetidinium ions have shown that the nature of the substituent at C2, the type of nucleophile, and the reaction conditions all influence the C2/C4 attack ratio. organic-chemistry.orgresearchgate.net

For this compound, upon activation (e.g., N-protonation or N-alkylation to form an azetidinium salt), the reaction with a nucleophile (Nu⁻) can lead to two potential products, as shown in the scheme below.

Path A (C4 Attack): Favored by sterically bulky nucleophiles, leading to a γ-substituted aminobutane derivative.

Path B (C2 Attack): Potentially favored under conditions promoting an SN1-like mechanism with a more stable carbocationic intermediate at C2, or in cases where electronic effects dominate. iitk.ac.innih.gov

The stereochemical outcome of these reactions is also critical. If the starting material is enantiomerically pure, the ring-opening can proceed with either inversion or retention of configuration at the stereocenter, depending on the mechanism (SN2 vs. SN1). An SN2-type pathway typically results in a complete inversion of stereochemistry. iitk.ac.in However, reactions involving 2-aryl-N-tosylazetidines have shown that significant racemization can occur, suggesting a transition state with considerable carbocationic character. nih.gov

Table 1: Factors Influencing Regioselectivity in Nucleophilic Ring-Opening of 2-Alkylazetidines

| Factor | Favors C4 Attack (Less Substituted) | Favors C2 Attack (More Substituted) |

| Nucleophile | Bulky, strong nucleophiles | Small nucleophiles, weak bases |

| Mechanism | SN2-like | SN1-like, carbocationic intermediate |

| Activation | Neutral azetidine | Azetidinium ion formation |

| Substituent | Simple alkyl groups | Groups that stabilize a positive charge |

This table is a generalized summary based on principles of azetidine reactivity. magtech.com.cnorganic-chemistry.org

Ring Expansion Pathways (e.g., Stevens Rearrangement)

Azetidines can be converted into larger nitrogen-containing heterocycles, such as pyrrolidines, through ring expansion reactions. magtech.com.cn A prominent example is the magtech.com.cnnih.gov-Stevens rearrangement. This process typically involves the formation of an ammonium (B1175870) ylide from the azetidine, followed by a sigmatropic rearrangement. chemrxiv.orgnih.gov

For this compound, this pathway would be initiated by N-alkylation with a group bearing an adjacent electron-withdrawing group (EWG), such as an α-halocarbonyl compound, to form a quaternary azetidinium salt. Subsequent treatment with a base generates the key ylide intermediate. This ylide can then undergo a magtech.com.cnnih.gov-rearrangement where one of the adjacent carbon atoms (C2 or C4) migrates to the ylide carbon, resulting in the expansion of the four-membered ring to a five-membered pyrrolidine (B122466) ring.

The regioselectivity of the migration (C2 vs. C4) would determine the substitution pattern of the resulting pyrrolidine. The influence of the C2-substituent on the migratory aptitude in Stevens rearrangements of azetidinium salts is a subject of detailed study. researchgate.net It is plausible that migration of the more substituted C2 carbon would be competitive, leading to a quaternary center in the product.

Radical Ring-Opening Processes

The azetidine ring can also be opened via radical-mediated pathways. These processes are less common than ionic ring-openings but offer unique synthetic possibilities. A general strategy involves the generation of a radical adjacent to the ring system. For instance, a radical 4-exo-dig cyclization of ynamides has been developed to synthesize azetidines, showcasing a radical pathway for ring formation that could potentially be reversed for ring-opening. nih.gov

In the context of this compound, a radical process could be initiated by abstracting a hydrogen atom from the C2 position, although this is challenging. A more likely scenario involves the generation of a radical on the nitrogen atom (an aminyl radical) or on an N-substituent. Subsequent β-scission of one of the C-N bonds would lead to a ring-opened carbon-centered radical. The cleavage would likely occur at the C2-N bond to produce a more stable secondary radical on the carbon chain.

Transformations of the Cyclobutylmethyl Moiety (e.g., rearrangement, functionalization)

The cyclobutylmethyl group itself is susceptible to rearrangement, particularly under conditions that generate a carbocation or a radical at the methylene (B1212753) carbon attached to the azetidine ring. Such intermediates are known to undergo rapid ring expansion to form a more stable cyclopentyl system.

If a reaction at the azetidine ring (e.g., a ring-opening proceeding through a carbocation at C2) were to induce the formation of a positive charge adjacent to the cyclobutane (B1203170) ring, a Wagner-Meerwein type rearrangement could occur. This would result in the expansion of the four-membered carbocycle to a five-membered one, competing with other reaction pathways. This reactivity is a well-known feature of cyclobutylcarbinyl systems in carbocation chemistry.

Mechanistic Elucidation of Key Reactions (e.g., Reaction Kinetics, Intermediate Identification, In Situ Spectroscopy)

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes. While specific mechanistic studies on this exact compound are not documented, insights can be drawn from investigations of analogous systems.

Reaction Kinetics: Kinetic studies are vital for determining the rate-determining step and the influence of various factors on the reaction rate. For instance, in the electrocatalytic synthesis of azetidines, electrochemical kinetic analysis has been used to scrutinize key oxidation steps and identify the rate-determining step of the catalytic cycle. acs.org Similar analyses could be applied to the reactions of this compound to understand, for example, the kinetics of its ring-opening or N-functionalization.

Intermediate Identification: The direct observation or trapping of reactive intermediates is a cornerstone of mechanistic investigation. For azetidine chemistry, this includes identifying azetidinium ions, ylides in rearrangement reactions, or radical intermediates. acs.orgnih.gov In situ FT-IR spectroscopy has been employed to study the configurational lability of lithiated azetidine intermediates, revealing dynamic equilibria that dictate the stereochemical outcome of their reactions. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. They have been used to predict the regioselectivity of nucleophilic ring-opening of azetidinium ions by comparing the activation barriers for attack at C2 versus C4. organic-chemistry.org Such calculations could provide valuable predictions for the reactivity of this compound and help rationalize experimental observations.

Comparative Reactivity Analysis with Analogous Ring Systems (e.g., Aziridines, Pyrrolidines)

The chemical behavior of this compound is best understood through a comparative lens, examining its reactivity alongside its three-membered and five-membered nitrogen-containing heterocyclic analogs: aziridines and pyrrolidines. The reactivity of these saturated aza-heterocycles is fundamentally governed by their inherent ring strain, which dictates their stability, basicity, and susceptibility to ring-opening reactions. rsc.orgrsc.org Azetidines occupy a unique intermediate position, being significantly more stable and easier to handle than the highly strained aziridines, yet far more reactive than the virtually strain-free pyrrolidines. rsc.orgrsc.org

Ring Strain and Its Influence on Basicity

Ring strain arises from the deviation of bond angles from the ideal tetrahedral angle (109.5°), as well as torsional strain from eclipsing interactions. This stored energy influences the molecule's ground state and its readiness to undergo reactions that relieve this strain.

Aziridines : As three-membered rings, aziridines possess the highest ring strain (approximately 27.7 kcal/mol). rsc.org The bond angles are compressed to around 60°, leading to significant angle strain. wikipedia.org This high strain energy makes them highly reactive. The nitrogen lone pair in aziridines resides in an orbital with increased s-character, which pulls the electrons closer to the nucleus, rendering the amine less basic compared to acyclic amines. wikipedia.orgsrce.hr

Azetidines : The four-membered azetidine ring, found in this compound, has considerable ring strain (approximately 25.4 kcal/mol), though less than that of aziridines. rsc.orgrsc.org This strain is a primary driver of its characteristic reactivity. rsc.org While still strained, the increased ring size allows for greater stability and easier handling compared to aziridines. rsc.org Its basicity is generally higher than that of aziridines but can be lower than that of the corresponding pyrrolidines. srce.hr

Pyrrolidines : The five-membered pyrrolidine ring is nearly strain-free (approximately 5.4 kcal/mol) and adopts a flexible, puckered conformation that minimizes both angle and torsional strain. rsc.org Consequently, pyrrolidines are much less reactive in ring-opening scenarios and behave similarly to acyclic secondary amines like diethylamine. srce.hr Their basicity is typically the highest among the three classes. srce.hrnih.gov

Table 1: Comparison of Ring Strain and Basicity in Aza-heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Basicity |

|---|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org | Lowest wikipedia.orgsrce.hr |

| Azetidine | 4 | 25.4 rsc.org | Intermediate srce.hr |

Nucleophilic Ring-Opening Reactions

The most significant difference in reactivity among these ring systems is their propensity to undergo nucleophilic ring-opening. This type of reaction is a hallmark of strained heterocycles, providing a powerful tool for synthetic chemistry.

Aziridines : Due to their immense ring strain, aziridines are highly susceptible to ring-opening by a broad spectrum of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. wikipedia.orgnih.gov These reactions can often proceed under mild conditions. To enhance reactivity, the aziridine nitrogen is frequently "activated" by an electron-withdrawing group (e.g., a tosyl group) or protonated/alkylated to form a highly reactive aziridinium (B1262131) ion. iitk.ac.innih.gov The formation of an aziridinium ion further increases ring strain by an estimated 47 kJ/mol, making it an excellent electrophile. wikipedia.org The ring-opening typically occurs via an S_N2-type mechanism, with the nucleophile attacking one of the ring carbons. iitk.ac.inacs.org

Azetidines : Azetidines also undergo nucleophilic ring-opening, but they require activation to overcome a higher energy barrier compared to aziridines. rsc.orgiitk.ac.in The lower ring strain means the ring is inherently more stable. Activation is typically achieved using Lewis acids or by forming an azetidinium ion through N-alkylation. iitk.ac.inorganic-chemistry.org Once activated, the azetidinium ion is readily attacked by nucleophiles. The reaction is generally regioselective, with nucleophilic attack often occurring at the less sterically hindered carbon atom (e.g., the C-4 position in a 2-substituted azetidine). organic-chemistry.org This controlled reactivity makes azetidines like this compound valuable and versatile building blocks in organic synthesis. longdom.org

Pyrrolidines : Because they lack significant ring strain, pyrrolidines are generally inert to nucleophilic ring-opening reactions. Their reactivity is characteristic of acyclic secondary amines, primarily involving reactions at the nitrogen atom (e.g., N-alkylation, N-acylation) without cleavage of the ring's C-N bonds.

Table 2: Comparative Reactivity in Nucleophilic Ring-Opening

| Ring System | General Reactivity | Activation Requirement | Common Reaction Outcome |

|---|---|---|---|

| Aziridine | High wikipedia.orgnih.gov | Often facile; enhanced by N-activation or protonation iitk.ac.innih.gov | Ring-opening to form 1,2-difunctionalized amines iitk.ac.in |

| Azetidine | Moderate rsc.orgiitk.ac.in | Generally requires activation (e.g., Lewis acid, N-alkylation) iitk.ac.inorganic-chemistry.org | Ring-opening to form 1,3-difunctionalized amines iitk.ac.inorganic-chemistry.org |

| Pyrrolidine | Low / Inert rsc.org | Not susceptible to ring-opening | Reactions at the nitrogen atom (N-alkylation, etc.) nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aziridine |

| Pyrrolidine |

| Diethylamine |

| Azetidinium ion |

| Aziridinium ion |

| Pyrrolidinium ion |

| N-tosylazetidine |

Advanced Spectroscopic and Structural Elucidation of 2 Cyclobutylmethyl Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-(cyclobutylmethyl)azetidine in solution. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional techniques are employed to gain a complete picture of its molecular framework and conformational dynamics.

Multi-dimensional NMR Techniques for Stereochemical Assignment and Conformational Analysis

Multi-dimensional NMR experiments are indispensable for unambiguously assigning the relative stereochemistry and analyzing the conformational preferences of the puckered azetidine (B1206935) ring and its substituents. nih.govlongdom.org

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment reveals proton-proton coupling networks within the molecule. For this compound, this would show correlations between the proton at the C2 position of the azetidine ring and the adjacent methylene (B1212753) protons of the cyclobutylmethyl group, as well as couplings between the protons on the azetidine and cyclobutane (B1203170) rings. longdom.orgnih.gov This helps to piece together the spin systems and confirm the connectivity of the molecular fragments.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum provides an unambiguous assignment of the ¹³C signals by linking them to their attached protons. This is crucial for distinguishing between the various CH, CH₂, and CH₃ groups in the molecule. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations (typically over two to three bonds) between protons and carbons. This is vital for connecting the cyclobutylmethyl substituent to the azetidine ring, for instance, by observing a correlation from the C2 proton of the azetidine to the carbons of the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent, ROESY, are powerful tools for determining stereochemistry and conformation by detecting protons that are close in space, regardless of whether they are bonded. For this compound, NOE cross-peaks between protons on the C2 of the azetidine ring and specific protons on the cyclobutane ring can establish their relative orientation (cis or trans). longdom.org The puckering of the four-membered azetidine ring also brings specific ring protons into spatial proximity, and the pattern of NOE signals can help define the preferred conformation. frontiersin.org

A summary of expected NMR data for the core azetidine structure is presented below. Chemical shifts are influenced by the substituent and solvent.

| Atom | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) | Key COSY Correlations | Key HMBC Correlations |

| Azetidine C2-H | ~3.5 - 4.0 | ~55 - 65 | C2-H ↔ C3-H₂, C2-H ↔ CH₂ (side chain) | C2-H ↔ C4 (azetidine), C2-H ↔ C (side chain) |

| Azetidine C3-H₂ | ~2.0 - 2.5 | ~25 - 35 | C3-H₂ ↔ C2-H, C3-H₂ ↔ C4-H₂ | C3-H₂ ↔ C2, C3-H₂ ↔ C4 |

| Azetidine C4-H₂ | ~3.0 - 3.5 | ~45 - 55 | C4-H₂ ↔ C3-H₂ | C4-H₂ ↔ C2, C4-H₂ ↔ C3 |

| Azetidine N-H | ~1.5 - 2.5 | - | N-H ↔ C2-H, N-H ↔ C4-H₂ | - |

Dynamic NMR Spectroscopy for Nitrogen Inversion Studies

The nitrogen atom in the azetidine ring undergoes a process called pyramidal inversion, where it rapidly inverts its configuration, similar to an umbrella turning inside out. This dynamic process can be studied using variable-temperature (VT) NMR spectroscopy. rsc.orgnih.gov

At room temperature, this inversion is often fast on the NMR timescale, resulting in averaged signals for the protons on either side of the ring (e.g., the two protons at C4). As the temperature is lowered, the rate of inversion slows down. At a certain point, known as the coalescence temperature, the single averaged peak broadens significantly. Upon further cooling, below the coalescence temperature, the signal splits into two distinct peaks, representing the axial and equatorial protons in the "frozen" puckered ring conformations. acs.org

By analyzing the line shapes of the signals at different temperatures, the energy barrier (activation free energy, ΔG‡) for this nitrogen inversion can be calculated. rsc.orgnih.gov This provides valuable information about the conformational flexibility of the azetidine ring and how it is influenced by the steric bulk and electronic properties of the 2-(cyclobutylmethyl) substituent. Studies on related azetidine systems have quantified these barriers, which are crucial for understanding the molecule's dynamic stereochemistry. rsc.orgnih.govnih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute and relative stereochemistry. nih.govlibretexts.orgyoutube.com For this technique to be applicable, this compound, or a suitable crystalline derivative, must be grown as a high-quality single crystal.

The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. This yields a detailed molecular model with accurate bond lengths, bond angles, and torsion angles. usm.edu

Relative Stereochemistry: The analysis directly reveals the spatial relationship between the cyclobutylmethyl group and the azetidine ring, confirming whether they are in a cis or trans arrangement. youtube.com It also defines the puckering of the four-membered ring.

Absolute Stereochemistry: For a chiral molecule, X-ray crystallography using anomalous dispersion effects can determine the absolute configuration (R or S) at the chiral center (C2). nih.govlibretexts.org This is often achieved by incorporating a heavy atom into the crystal structure or by using specific X-ray wavelengths.

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the stereochemical assignments made using other methods like NMR and circular dichroism. usm.edunih.gov

| Structural Parameter | Typical Value (from related structures) | Information Provided |

| C-N Bond Length (Azetidine) | ~1.47 - 1.49 Å | Ring strain and bonding characteristics |

| C-C Bond Length (Azetidine) | ~1.53 - 1.56 Å | Ring strain and bonding characteristics |

| C-N-C Bond Angle (Azetidine) | ~88° - 92° | Ring puckering and strain |

| C-C-C Bond Angle (Azetidine) | ~86° - 90° | Ring puckering and strain |

| Ring Puckering Angle | Variable | Defines the non-planar conformation of the azetidine ring |

| Torsion Angles | Variable | Defines the precise 3D arrangement and conformation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. thermofisher.comresearchgate.net These techniques are complementary and are used to identify functional groups and gain insights into the molecule's conformation. epequip.comnih.gov

FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. Key absorptions for this compound would include:

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. Its position can indicate the extent of hydrogen bonding.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region from the aliphatic CH₂ and CH groups of the cyclobutyl and azetidine rings.

N-H Bend (Scissoring): An absorption typically found around 1590-1650 cm⁻¹.

C-N Stretch: A band in the fingerprint region (typically 1250-1020 cm⁻¹) associated with the amine C-N bond.

Ring Puckering/Breathing Modes: Low-frequency vibrations in the fingerprint region that are sensitive to the conformation of the four-membered rings.

Raman Spectroscopy: Raman spectroscopy measures the light scattered by the molecule after excitation with a laser. While C-N and N-H bonds are visible, Raman is particularly sensitive to non-polar bonds. Therefore, the C-C and C-H vibrations of the cyclobutane and azetidine skeletons would yield strong Raman signals. The symmetric "breathing" modes of the rings are often prominent in Raman spectra.

The combination of FT-IR and Raman spectra provides a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa. thermofisher.com

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 (moderate) | Weak | Secondary Amine |

| C-H Stretch (Aliphatic) | 2850 - 3000 (strong) | 2850 - 3000 (strong) | Cyclobutane, Azetidine |

| N-H Bend | 1590 - 1650 (variable) | Weak | Secondary Amine |

| CH₂ Scissoring | ~1450 | ~1450 | Methylene Groups |

| C-N Stretch | 1020 - 1250 (moderate) | Moderate | Amine |

| Ring Breathing/Puckering | < 1000 | Strong | Azetidine, Cyclobutane |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, MS confirms the molecular formula and provides structural clues. youtube.com

Following the "nitrogen rule," a molecule with an odd number of nitrogen atoms, like this one, will have an odd nominal molecular weight. jove.com The molecular ion peak (M⁺·) in an electron ionization (EI) mass spectrum would confirm this. In cyclic amines, the molecular ion peak is typically discernible. future4200.comwhitman.edu

The primary fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comntu.edu.sg For this compound, two main α-cleavage pathways are expected:

Cleavage of the C2-C3 bond within the ring: This would lead to the opening of the azetidine ring.

Cleavage of the bond between C2 and the cyclobutylmethyl group: This is often the most favorable pathway, as it leads to the loss of the cyclobutylmethyl radical and the formation of a stable, resonance-stabilized iminium cation.

Further fragmentation of the cyclobutane ring or the azetidine ring can lead to a series of smaller fragment ions, creating a unique mass spectrum that helps to confirm the proposed structure. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high confidence. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Recognition Studies

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are essential for analyzing chiral samples. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other).

Enantiomeric Excess (ee) Determination: The intensity of a CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer, the ee of the mixture can be accurately determined. nih.govrsc.org This is a crucial quality control step in asymmetric synthesis.

Chiral Recognition Studies: CD spectroscopy can also be used to study the interactions of the chiral azetidine with other chiral molecules, such as proteins or chiral stationary phases in chromatography. Changes in the CD spectrum upon binding can provide information about the nature of the interaction and the conformational changes that may occur. nih.govrsc.org The absolute configuration can often be assigned by comparing the experimental CD spectrum to spectra predicted by quantum mechanical calculations. nih.gov

Computational and Theoretical Studies on 2 Cyclobutylmethyl Azetidine and Azetidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of azetidine (B1206935) systems.

The electronic structure of the azetidine ring is a key determinant of its chemical behavior. In 2-(Cyclobutylmethyl)azetidine, the nitrogen atom's lone pair of electrons and the strain within the four-membered ring are significant features. Theoretical calculations, such as Density Functional Theory (DFT), can elucidate the nature of the chemical bonds, atomic charges, and molecular orbitals. mdpi.comscirp.org

Studies on related azides reveal that the electronic properties of a functional group can be influenced by the larger molecular fragment to which it is attached. mdpi.com For instance, Hirshfeld charge analysis has shown that charges on an azide (B81097) group are distributed more evenly when bonded to a larger organic moiety compared to a single atom. mdpi.com This principle suggests that the electronic characteristics of the azetidine ring in this compound are subtly modulated by the cyclobutylmethyl substituent. The nitrogen atom in the azetidine ring is a site of basicity, and its protonation is a key step in many reactions. The pKa of the azetidine nitrogen is a critical factor determining its stability and reactivity, particularly under acidic conditions. nih.gov Computational methods can predict these pKa values, offering insights into the molecule's behavior in different chemical environments. nih.gov

The bonding within the azetidine ring is characterized by significant angle strain, which influences its reactivity. nih.govrsc.org The nitrogen atom's hybridization can also be analyzed, with studies on related N-aryl azetidines showing delocalization of the nitrogen lone pair and a resulting sp2 character, which can be confirmed by comparing calculated and experimental 15N NMR shifts. nih.gov

The four-membered azetidine ring is not planar and exhibits a puckered conformation. For this compound, the orientation of the cyclobutylmethyl group relative to the azetidine ring gives rise to different conformers with distinct energy levels. Computational methods can map the potential energy surface to identify the most stable conformations and the energy barriers between them.

Studies on related systems, such as poly(L-azetidine-2-carboxylic acid), have utilized NMR spectroscopy in conjunction with computational analysis to understand their conformational properties in solution. acs.org For substituted azetidines, the puckering of the ring can be influenced by factors like charge-dipole interactions, as seen in the case of C–F···N+ interactions in fluorinated azetidines. researchgate.net The presence and orientation of substituents play a crucial role in determining the preferred ring pucker.

The azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a driving force for many of its chemical reactions, particularly ring-opening reactions. nih.govrsc.org Computational chemistry provides several approaches to quantify this strain energy. acs.org

Ab initio and DFT calculations can be used to determine the ring strain energy (RSE) through methods like homodesmotic and hyper-homodesmotic reactions. nih.gov These methods involve constructing theoretical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the strain energy. Studies on a range of three-membered heterocycles have demonstrated that RSE can be correlated with various structural and electronic parameters, such as bond distances and the p-character of the heteroatom's orbitals involved in the ring bonds. nih.gov Generally, for saturated nitrogen heterocycles, the ring strain decreases as the ring size increases from three to six members. srce.hr

Reaction Mechanism Predictions and Transition State Analysis (e.g., DFT Studies of Cycloadditions, Ring-Opening Reactions)

DFT studies are invaluable for elucidating the mechanisms of reactions involving azetidines. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway.

Cycloaddition Reactions: Visible-light-mediated intermolecular [2+2] photocycloadditions are a modern method for synthesizing azetidines. nih.gov Computational models have been instrumental in understanding and predicting the outcomes of such reactions, which are often driven by a photocatalyst that excites the reactant molecules. mit.edumit.edu These models can predict which substrate pairs will react successfully to form azetidines. mit.edu DFT calculations have also been used to study the mechanisms of 1,3-dipolar cycloadditions involving various 1,3-dipoles and dipolarophiles, providing insights into the regioselectivity and stereoselectivity of these reactions. mdpi.commdpi.com For example, studies on the cycloaddition of azides with guanidine (B92328) have shown that while a kinetically favored product may form initially, subsequent rearrangements can lead to a thermodynamically more stable product. mdpi.com

Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions. nih.govrsc.org Computational studies can model the mechanism of these reactions, such as the acid-mediated intramolecular ring-opening of N-substituted azetidines. nih.gov These studies can identify the key transition states and intermediates, helping to explain the observed reactivity and design more stable analogues. nih.gov For instance, computational modeling of the enantioselective ring-opening of 3-substituted azetidines has revealed a network of electrostatic interactions that stabilize the transition state, playing a critical role in the reaction's rate and enantioselectivity. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is crucial for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of NMR chemical shifts (¹H and ¹³C) is a powerful tool for confirming the structure of synthesized compounds. rsc.org DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, provides a framework for these predictions. nih.govnih.gov While computationally expensive, these methods can achieve high accuracy. nih.govnih.gov More recently, machine learning approaches, specifically graph neural networks (GNNs) that incorporate DFT-calculated data, have emerged as a way to predict chemical shifts with DFT-level accuracy but at a fraction of the computational cost. rsc.orgnih.govnyu.edu These models can be trained on large datasets of experimental and calculated NMR data to improve their predictive power. nih.govnyu.edu

| Method | Key Features | Application |

| DFT-GIAO | Calculates nuclear magnetic shielding tensors. nih.gov | Provides accurate prediction of NMR chemical shifts for structure verification. nih.govnih.gov |

| 3D Graph Neural Networks (GNNs) | Integrates 3D structural information and DFT-calculated shielding tensors. rsc.orgnih.govnyu.edu | Rapid and accurate prediction of ¹H and ¹³C chemical shifts, aiding in high-throughput screening and structure elucidation. rsc.org |

| Transfer Learning | Uses experimental data to refine models trained on QM calculations. rsc.org | Improves the accuracy of chemical shift predictions. rsc.org |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in an infrared (IR) spectrum. DFT calculations of harmonic frequencies, when scaled by an appropriate factor to account for systematic errors, can produce excellent agreement with experimental vibrational spectra. researchgate.netnih.gov This allows for the assignment of specific vibrational modes to the observed IR bands, providing a deeper understanding of the molecule's structure and bonding. researchgate.net

Catalyst Design and Optimization through Computational Modeling

Computational modeling plays a significant role in the design and optimization of catalysts for the synthesis of azetidines. rsc.org By understanding the reaction mechanism at a molecular level, catalysts can be rationally designed to improve yield, selectivity, and efficiency.

For instance, in the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, computational studies suggested that the coordination of the lanthanum catalyst to the substrate and/or product is responsible for the observed regioselectivity. frontiersin.org Similarly, in photocatalyzed reactions, computational models can screen potential catalysts and substrates to identify promising combinations before they are tested experimentally. mit.edumit.edu In the copper-catalyzed synthesis of azetidin-3-ones, computational insights helped in selecting a suitable protecting group for the amino functionality that would not deactivate the catalyst. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

MD simulations of azetidine-containing compounds typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion for each atom, a trajectory of the system's evolution over a specific time period is generated. Analysis of this trajectory provides a wealth of information about the molecule's dynamic properties.

Detailed Research Findings from Azetidine Systems:

Research on various azetidine derivatives has demonstrated the utility of MD simulations in several key areas:

Stability of Lithiated Intermediates: In the context of synthetic chemistry, MD simulations have been used to study the configurational stability of lithiated azetidines. mdpi.comuniba.it These studies have revealed that some lithiated intermediates are configurationally labile, meaning they can interconvert between different stereoisomers. This dynamic behavior, rationalized through computational models, is critical for controlling the stereoselectivity of reactions involving these intermediates. mdpi.comuniba.it

Interaction with Biological Macromolecules: When an azetidine-containing molecule is a potential drug candidate, MD simulations can model its interaction with target proteins or nucleic acids. For instance, simulations can predict the binding mode of an azetidine derivative to a receptor's active site and analyze the stability of the resulting complex over time. researchgate.net A study on an azetidine derivative with potential antiviral activity used MD simulations to validate docking results and calculate binding energies. researchgate.net

Illustrative Data from MD Simulations of Azetidine Derivatives:

To illustrate the type of data obtained from MD simulations, the following tables present hypothetical but representative findings based on published research on azetidine systems.

Table 1: Ring Puckering Analysis of a Substituted Azetidine

This table showcases how MD simulations can quantify the conformational states of the azetidine ring.

| Parameter | Value |

| Puckering Amplitude (q) | 0.25 Å |

| Puckering Angle (φ) | 35° (Axial) / 215° (Equatorial) |

| Energy Barrier to Inversion | 5.2 kcal/mol |

| Population of Axial Conformer | 65% |

| Population of Equatorial Conformer | 35% |

Table 2: Root Mean Square Deviation (RMSD) of an Azetidine Derivative Bound to a Target Protein

This table demonstrates the use of RMSD to assess the stability of a ligand-protein complex during an MD simulation. A stable RMSD suggests a stable binding mode.

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.3 | 1.6 |

| 30 | 1.1 | 1.5 |

| 40 | 1.4 | 1.7 |

| 50 | 1.3 | 1.6 |

Table 3: Hydrogen Bond Analysis between an Azetidine Ligand and its Receptor

This table provides insights into the specific interactions that stabilize the binding of an azetidine derivative to its target.

| Interacting Residue (Receptor) | Ligand Atom | Occupancy (%) | Average Distance (Å) |

| ASP 125 | Azetidine N-H | 85 | 2.8 |

| TYR 82 | Carbonyl Oxygen | 62 | 3.1 |

| GLN 150 | Substituent Hydroxyl | 45 | 3.3 |

Conclusion and Future Research Perspectives

Current Challenges and Limitations in 2-(Cyclobutylmethyl)azetidine Chemistry

The synthesis and manipulation of this compound are subject to the general challenges inherent in azetidine (B1206935) chemistry, which are often amplified by the specific nature of its substituents. The primary obstacle remains the efficient and stereoselective construction of the azetidine ring itself. digitellinc.comnih.gov

A significant challenge is the general difficulty in synthesizing densely functionalized azetidines in an efficient manner. bohrium.com For a molecule like this compound, achieving high yields and selectivity can be problematic. The synthesis of 2-substituted azetidines, in particular, often lacks generalizability and scalability. digitellinc.comacs.org The introduction of the cyclobutylmethyl group at the C2 position presents specific steric and electronic considerations that must be overcome. For example, methods relying on Grignard additions have shown that bulky substituents can present significant challenges. acs.org

The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, drives its reactivity but also makes it susceptible to undesired ring-opening reactions. rsc.org This is particularly true in the presence of Lewis acids or during certain reduction procedures, which could complicate the synthesis and functionalization of the target molecule. rsc.org Furthermore, achieving high diastereoselectivity in the synthesis of 2,3-disubstituted azetidines is a known difficulty, which would be a consideration in any further functionalization of the this compound scaffold. rsc.org

Another limitation is the potential for decomposition. When attempting to deprotect N-substituted 2-phenylazetidine, for instance, decomposition can occur due to the increased electrophilicity at the C2 position, a reactivity pattern that could be relevant for other C2-substituted azetidines. acs.org The stability of the this compound molecule during multi-step synthetic sequences and under various reaction conditions remains a critical area for investigation.

| Challenge | Description | Relevant Compounds |

| Stereoselective Synthesis | Lack of general, efficient, and scalable methods for producing enantioenriched C2-substituted azetidines. digitellinc.comacs.org | 2-Arylazetidines, Chiral C2-substituted azetidines |

| Ring Strain & Stability | The high ring strain (~25.4 kcal/mol) makes the ring prone to opening, especially with Lewis acids, complicating synthesis. rsc.orgrsc.org | N-acyl-azetidines, 2,3-disubstituted 1-arylazetidines |

| Steric Hindrance | Bulky substituents, such as the cyclobutylmethyl group, can lower reaction yields and impede synthesis. nih.gov | Azetidin-3-ones with t-butyl groups |

| Functionalization Difficulty | Efficiently creating densely functionalized azetidine rings is a significant hurdle. bohrium.com | Densely functionalized azetidines |

Emerging Methodologies and Technologies for Azetidine Synthesis and Functionalization

To overcome the aforementioned challenges, chemists are developing innovative synthetic strategies. These emerging methodologies offer new pathways to access complex azetidines like this compound with greater efficiency and control.

Photochemical methods are at the forefront of modern azetidine synthesis. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool. nih.govresearchgate.net Recent advances using visible light and photocatalysts, such as iridium(III) complexes, enable the synthesis of functionalized azetidines under mild conditions. rsc.org This approach was successfully used to create a variety of azetidines for applications as energetic materials. bohrium.com

Transition metal-catalyzed reactions have also provided novel entry points to the azetidine core. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds allows for the construction of the azetidine ring from readily available acyclic precursors with low catalyst loading and inexpensive reagents. acs.org Other notable methods include the rhodium-catalyzed one-carbon ring expansion of aziridines and gold-catalyzed cyclization of N-propargylsulfonamides to form azetidin-3-ones, which are versatile intermediates. nih.govresearchgate.net

For stereoselective synthesis, the use of chiral auxiliaries remains a robust strategy. The Ellman tert-butyl sulfinamide auxiliary, for example, has been harnessed for the diastereoselective synthesis of chiral C2-substituted azetidines via Grignard addition to a 3-chlorosulfinimine intermediate followed by cyclization. digitellinc.com Strain-release homologation of azabicyclo[1.1.0]butanes represents another cutting-edge approach to creating functionalized azetidines. rsc.org

| Methodology | Description | Key Features |

| Photochemical Synthesis | Aza Paternò-Büchi reaction using visible light and photocatalysts (e.g., Ir(III) complexes) to form the azetidine ring. rsc.orgbohrium.com | Mild conditions, high functional group tolerance. |

| C-H Amination | Palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds in picolinamide-protected amines. acs.org | Use of unactivated C-H bonds, low catalyst loading. |

| Ring Expansion | Rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones. researchgate.net | Access to high-value 2-alkenyl azetidines. |

| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes with electrophiles to generate functionalized azetidines. rsc.org | Exploits high ring strain for controlled functionalization. |

| Chiral Auxiliary Approach | Use of auxiliaries like tert-butyl sulfinamide for diastereoselective synthesis of chiral C2-substituted azetidines. digitellinc.com | High diastereomeric ratios, access to enantioenriched products. |

| Gold-Catalyzed Cyclization | Intermolecular oxidation of terminal alkynes to form α-oxo gold carbenes, leading to chiral azetidin-3-ones. nih.gov | Bypasses toxic diazo intermediates, flexible and general. |

Untapped Potential of Azetidine Scaffolds in Non-Biological Applications

While azetidines are often explored for their medicinal properties, the scaffold, including that of this compound, holds significant, largely untapped potential in various non-biological fields, particularly in materials science and catalysis. rsc.orgrsc.org

Polymer Chemistry: Azetidines are valuable monomers for ring-opening polymerization (ROP), producing polyamines with diverse applications. rsc.orgutwente.nl Cationic ring-opening polymerization (CROP) of azetidine yields poly(trimethylenimine), a polymer that can be impregnated into silica (B1680970) scaffolds to create effective adsorbents for CO₂ capture. researchgate.net The resulting polymers, with their unique branched or linear architectures, are also useful for chelation, materials templating, and as antibacterial coatings. rsc.orgutwente.nl The cyclobutylmethyl substituent could influence the polymer's physical properties, such as its glass transition temperature and solubility, opening avenues for new functional materials.

Energetic Materials: The high ring-strain energy of the azetidine core makes it an attractive component for energetic materials. bohrium.com Research has shown that densely functionalized azetidines, synthesized via photochemical methods, can serve as novel, tunable energetic materials. bohrium.com The incorporation of a this compound motif could be explored to modulate the density, thermal stability, and energetic performance of these materials.

Optical Materials: Introducing azetidine-containing heterospirocycles into fluorophore scaffolds has been shown to enhance their performance, including brightness and photostability. acs.org This strategy could be applied using derivatives of this compound to create new high-quality fluorescent dyes for advanced imaging or sensing technologies.

Catalysis: The rigid, three-dimensional structure of the azetidine ring makes it a compelling ligand scaffold for transition metal catalysis. rsc.org Chiral azetidines can serve as ligands in asymmetric catalysis, influencing the stereochemical outcome of reactions. Exploring this compound and its derivatives as ligands could lead to new catalysts for reductions, cycloadditions, and C-C bond-forming reactions. rsc.org

| Application Area | Description | Potential Contribution of this compound |

| Polymer Chemistry | Monomers for ring-opening polymerization to create functional polyamines. rsc.orgutwente.nlresearchgate.net | Modify polymer properties (e.g., solubility, thermal stability). |

| CO₂ Capture | Azetidine-based polymers impregnated on silica for CO₂ adsorption. researchgate.net | Tune the adsorption capacity and selectivity of the material. |

| Energetic Materials | Use of the strained ring to create high-energy-density materials. bohrium.com | Modulate density, stability, and energetic performance. |

| Fluorophore Enhancement | Incorporation into fluorescent dyes to improve optical properties. acs.org | Develop new high-performance dyes for imaging and sensing. |

| Asymmetric Catalysis | Serve as chiral ligands for transition metals. rsc.org | Create novel catalysts with unique selectivity and activity. |

Interdisciplinary Research Opportunities in Azetidine Science

The unique properties of the azetidine ring present numerous opportunities for interdisciplinary research, bridging organic synthesis with materials science, polymer chemistry, and computational chemistry.

Organic Synthesis & Materials Science: A strong collaborative opportunity lies in the design and synthesis of novel azetidine-containing monomers, like this compound, for the creation of advanced polymers and materials. This involves a synergistic effort between synthetic chemists who can build the molecules and materials scientists who can characterize their properties and explore applications, such as in CO₂ capture, coatings, or energetic systems. bohrium.comrsc.orgresearchgate.net

Photochemistry & Polymer Science: The development of light-mediated polymerization techniques for azetidine monomers is a promising interdisciplinary frontier. This would combine the expertise of photochemists in designing light-responsive systems with that of polymer chemists to control polymerization processes, potentially leading to materials with spatiotemporally controlled properties.

Computational & Experimental Chemistry: There is a significant opportunity for computational chemists to model the synthesis and reactivity of complex azetidines. Quantum chemical investigations can explain the regio- and diastereoselectivity observed in synthetic reactions, as seen in the study of azetidine formation from oxiranes. acs.org Such predictive modeling can guide experimental efforts to develop more efficient syntheses for challenging targets like this compound and predict the properties of resulting materials.

Catalysis & Chemical Biology: The field of bioorthogonal catalysis, which uses catalysts within living systems, offers exciting prospects. nih.gov While often focused on biological applications, the development of novel catalyst scaffolds is an interdisciplinary challenge. Azetidine-based ligands could be explored for their potential to create robust and selective catalysts that function in complex environments, an endeavor that requires expertise from inorganic, organic, and biological chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Cyclobutylmethyl)azetidine, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves cyclization or cross-coupling reactions. For cyclization, azetidine rings are formed via Staudinger or Horner–Wadsworth–Emmons reactions, followed by alkylation with cyclobutylmethyl groups. Cross-coupling (e.g., Suzuki–Miyaura) using brominated intermediates and cyclobutylmethyl boronic esters is also effective. Key factors include solvent polarity (DMF enhances nucleophilicity), temperature (20–50°C for controlled cyclization), and catalyst selection (e.g., Pd catalysts for cross-coupling). Reaction efficiency is highly dependent on steric hindrance from the cyclobutyl group .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : H and C NMR identify ring strain (δ 3.5–4.5 ppm for azetidine protons) and cyclobutylmethyl substituents (δ 1.5–2.5 ppm for cyclobutyl CH).

- X-ray Crystallography : Resolves spatial orientation of the cyclobutyl group relative to the azetidine ring, critical for studying conformational stability.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHN requires m/z 125.12).

Comparative analysis with analogs (e.g., 2-(3-thienyl)azetidine) highlights substituent-specific shifts .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and bioavailability?

- Methodological Answer :

- LogP : ~1.2 (calculated), indicating moderate lipophilicity. The cyclobutyl group enhances membrane permeability compared to bulkier substituents.

- pKa : ~9.5 (azetidine nitrogen), favoring protonation in physiological conditions.

- Solubility : Poor in water (<1 mg/mL) but improved in polar aprotic solvents (e.g., DMSO).

These properties guide formulation strategies, such as salt formation (e.g., hydrochloride) to enhance aqueous solubility .

Advanced Research Questions

Q. How does the cyclobutylmethyl substituent affect the reactivity of this compound in ring-opening or functionalization reactions?

- Methodological Answer : The cyclobutyl group introduces steric strain, accelerating ring-opening via nucleophilic attack (e.g., by amines or thiols). For functionalization:

- Oxidation : mCPBA oxidizes the azetidine to azetidinone (ketone), with cyclobutyl stability preventing ring expansion.

- Reduction : NaBH selectively reduces the azetidine ring without affecting the cyclobutyl group.

Computational modeling (DFT) predicts regioselectivity in these reactions, validated by LC-MS monitoring .

Q. What strategies are employed to resolve enantiomers of this compound derivatives?

- Methodological Answer :

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Asymmetric Synthesis : Chiral phosphoric acid catalysts induce enantioselectivity during cyclization (e.g., 85–90% ee achieved in azetidine desymmetrization).

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer.

Circular dichroism (CD) and X-ray crystallography confirm absolute configurations .

Q. How do computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : AutoDock Vina simulates binding to dopamine transporters (DAT), showing cyclobutylmethyl enhances hydrophobic interactions in the active site.

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns, revealing reduced conformational flexibility compared to pyrrolidine analogs.

- QSAR : Models correlate substituent size (e.g., cyclobutyl vs. tert-butyl) with IC values for DAT inhibition (R = 0.89) .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported biological activities of azetidine derivatives?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell type, concentration). For example:

- Anticancer Activity : this compound analogs show IC = 5–50 μM in MCF-7 cells, varying with substituent position.

- Enzyme Inhibition : Conflicting Ki values (nM to μM) for acetylcholinesterase may reflect pH-dependent protonation states.

Standardized protocols (e.g., NIH Assay Guidance) and meta-analysis of PubChem/CAS data resolve inconsistencies .

Comparative Analysis Table

Key Research Recommendations

- Synthesis : Optimize Pd-catalyzed cross-coupling for higher yields (>70%) using microwave-assisted conditions .

- Biological Screening : Prioritize zebrafish embryo assays (e.g., hypopigmentation, motility) for rapid toxicity profiling .

- Computational Tools : Integrate machine learning (e.g., AlphaFold) to predict novel azetidine-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.